molecular formula C17H15ClN6O2 B12489311 N~2~-benzyl-N~4~-(3-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-benzyl-N~4~-(3-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12489311
M. Wt: 370.8 g/mol
InChI Key: FXEZLKLNKYBMRV-UHFFFAOYSA-N
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Description

N2-BENZYL-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

Molecular Formula

C17H15ClN6O2

Molecular Weight

370.8 g/mol

IUPAC Name

2-N-benzyl-4-N-(3-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H15ClN6O2/c18-12-7-4-8-13(9-12)21-16-14(24(25)26)15(19)22-17(23-16)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H4,19,20,21,22,23)

InChI Key

FXEZLKLNKYBMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

The synthesis of N2-BENZYL-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Nitration: Introduction of the nitro group at the 5-position of the pyrimidine ring can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Substitution Reactions: The benzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and chlorophenyl amines.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N2-BENZYL-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzyl and chlorophenyl groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents used in these reactions include acids, bases, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-BENZYL-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-BENZYL-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group and aromatic rings play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

    N2-benzyl-N4-methyl-6-((E)-pent-1-enyl)quinazoline-2,4-diamine: Known for its antibacterial properties.

    N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine: Studied for its potential therapeutic applications.

N2-BENZYL-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the 3-chlorophenyl and nitro groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives.

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